![molecular formula C20H13N5O5 B2868787 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] CAS No. 303984-78-3](/img/structure/B2868787.png)
1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone]” is a chemical compound. The molecular formula of the 1-phenyl-1H-indole-2,3-dione part is C14H9NO2 . It’s also known by other names such as 1H-Indole-2,3-dione, 1-phenyl-; 1-Phenyl-indole-2,3-dione; 1-Phenylisatin; N-Phenylisatin .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 1-phenyl-1H-indole-2,3-dione can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-phenyl-1H-indole-2,3-dione include a molecular weight of 223.2268 . More detailed properties like melting point, boiling point, density, etc., may be available in specialized chemical databases .Applications De Recherche Scientifique
Anticancer Research
Indole derivatives, including our compound of interest, have been studied for their potential as anticancer agents. They are known to possess various biological activities that can be harnessed to target cancer cells . For instance, indole derivatives have been synthesized and evaluated for their microtubule-destabilizing effects and antiproliferative activities against cancer cell lines . These compounds can induce cell cycle arrest and apoptosis, which are crucial mechanisms in cancer treatment.
Antiviral Applications
The indole nucleus is a part of many bioactive compounds with clinical applications, including antiviral properties . Derivatives of indole have been prepared and reported to show inhibitory activity against viruses like influenza A and Coxsackie B4 virus, suggesting the potential use of our compound in developing new antiviral therapies .
Agricultural Research
In agriculture, indole derivatives like our compound may play a role in plant growth and development. Indole-3-acetic acid, for example, is a plant hormone derived from tryptophan degradation and is essential for plant growth . Research into similar compounds could lead to the development of new agricultural chemicals that enhance crop yields.
Analytical Chemistry
Indole derivatives are also significant in analytical chemistry, where they can be used as moieties in the synthesis of various compounds. The Fischer indole synthesis is one such method where indole derivatives are synthesized for further chemical analysis . These compounds can be used to study reaction mechanisms and develop new analytical techniques.
Environmental Science
The study of indole derivatives extends to environmental science, where these compounds can be used as reagents or indicators in environmental testing and monitoring . Their chemical properties may allow them to interact with pollutants or be used in assays to detect environmental toxins.
Biotechnology Research
In biotechnology, indole derivatives are valuable for their biological activities, which can be applied in drug discovery and development . They can be used in in silico and in vitro evaluations to understand their interactions with biological molecules, aiding in the design of new drugs with specific targets.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The specific interactions and resulting changes would depend on the particular biological activity being exhibited (e.g., antiviral, anticancer, etc.) .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity of the compound .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could be diverse, ranging from inhibiting viral replication in the case of antiviral activity, to inducing cell death in the case of anticancer activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of the compound .
Orientations Futures
The future directions in the research of similar compounds involve the development of a rapid, cheap, and concise one-pot, three-component sequence for their synthesis, based upon Fischer indolisation–N-alkylation . This approach is amenable to the rapid generation of trisubstituted indole libraries .
Propriétés
IUPAC Name |
3-[(2,4-dinitrophenyl)diazenyl]-1-phenylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O5/c26-20-19(22-21-16-11-10-14(24(27)28)12-18(16)25(29)30)15-8-4-5-9-17(15)23(20)13-6-2-1-3-7-13/h1-12,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYHKIMMEMBBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


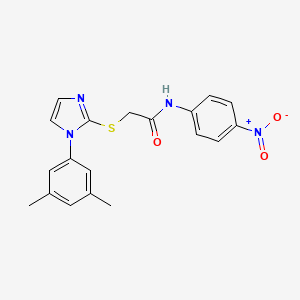
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2868709.png)
![N-(pyridin-4-yl)-3-[1-(4-chlorobenzyl)indol-3-yl]-propanamide](/img/structure/B2868711.png)
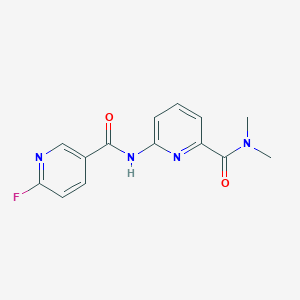
![N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2868715.png)
![6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine](/img/structure/B2868717.png)
![4-acetyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868718.png)
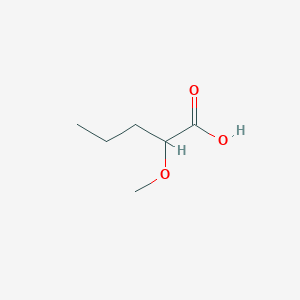
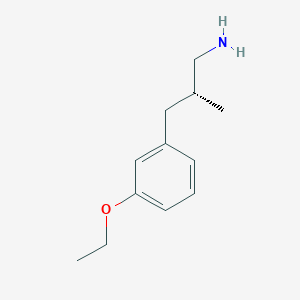

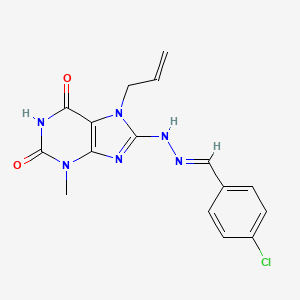
![N-(4-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2868726.png)
